1-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-2,3-dihydro-1H-indole
Description
1-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]-2,3-dihydro-1H-indole is a heterocyclic compound featuring a 2,3-dihydroindole scaffold fused to a substituted pyrimidine ring. The pyrimidine moiety is functionalized with a difluoromethyl (-CF2H) group at position 6 and a methyl (-CH3) group at position 2. The 2,3-dihydroindole system introduces partial saturation, reducing aromaticity compared to indole, which may enhance solubility and alter electronic properties . The difluoromethyl group contributes to increased lipophilicity and metabolic stability, while the methyl substituent adds steric bulk.
Properties
IUPAC Name |
1-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-2,3-dihydroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3/c1-9-17-11(14(15)16)8-13(18-9)19-7-6-10-4-2-3-5-12(10)19/h2-5,8,14H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRBGUAVNLGZGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC3=CC=CC=C32)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-2,3-dihydro-1H-indole typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrimidine ring, followed by the introduction of the difluoromethyl group. The indole moiety is then constructed through cyclization reactions.
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Pyrimidine Ring Formation:
Starting Materials: 2-methylpyrimidine-4-carboxylic acid.
Reaction Conditions: The carboxylic acid is converted to the corresponding acid chloride using thionyl chloride, followed by reaction with difluoromethylamine under basic conditions to introduce the difluoromethyl group.
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Indole Moiety Construction:
Starting Materials: 2-methyl-4-(difluoromethyl)pyrimidine.
Reaction Conditions: The pyrimidine derivative undergoes a cyclization reaction with an appropriate aniline derivative under acidic or basic conditions to form the indole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form tetrahydropyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation Products: Indole-2,3-dione derivatives.
Reduction Products: Tetrahydropyrimidine derivatives.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Kinase Inhibition
Kinases play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer. The compound under discussion has been identified as a potential kinase inhibitor, specifically targeting the phosphatidylinositol 3-kinase (PI3K) pathway, which is commonly activated in various cancers.
- Mechanism of Action : The compound inhibits the activity of PI3K isoforms, which are involved in cell growth and survival. Inhibition of these pathways can lead to reduced proliferation of cancer cells and induce apoptosis, making it a candidate for cancer therapy .
- Case Studies : Research has shown that compounds similar to 1-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-2,3-dihydro-1H-indole exhibit promising results in preclinical models. For instance, studies have demonstrated significant tumor growth inhibition in xenograft models when treated with PI3K inhibitors .
Targeting Specific Cancer Types
The compound has shown potential against various cancer types by targeting specific molecular pathways:
- Breast Cancer : In vitro studies suggest that the compound can inhibit cell proliferation in breast cancer cell lines by inducing cell cycle arrest and apoptosis .
- Colorectal Cancer : Similar effects have been observed in colorectal cancer models, where the compound demonstrated efficacy in reducing tumor size and improving survival rates in animal studies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and minimizing side effects:
| Structural Feature | Modification | Effect on Activity |
|---|---|---|
| Difluoromethyl Group | Present | Enhances potency against certain kinases |
| Methyl Group on Pyrimidine | Present | Contributes to selectivity for specific targets |
| Indole Moiety | Integral | Essential for maintaining biological activity |
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Derivatives of this compound are also being explored to enhance its pharmacological properties.
Synthetic Pathways
Several synthetic routes have been proposed, including:
- Condensation Reactions : Utilizing pyrimidine derivatives with indole precursors.
- Functional Group Modifications : Introducing various substituents to enhance selectivity and potency.
Mechanism of Action
The mechanism of action of 1-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Their Properties
The compound is compared to structurally related pyrimidinyl-dihydroindole derivatives, focusing on substituent variations and ring systems. Key analogs include:
Key Differences and Implications
Substituent Effects on Pyrimidine: The difluoromethyl group (-CF2H) in the target compound introduces strong electron-withdrawing effects and higher lipophilicity compared to the chlorine (-Cl) in analogs. This may enhance membrane permeability and resistance to oxidative metabolism .
Core Structure Variations :
- The isoindole system in 2-(2-chloropyrimidin-4-yl)-2,3-dihydro-1H-isoindole alters the fused ring geometry, which could reduce planarity and affect binding to flat aromatic binding pockets common in kinase inhibitors .
Physicochemical Properties :
- The target compound’s higher molecular weight (248.25 vs. 231.68 g/mol) reflects the bulkier difluoromethyl and methyl groups, which may influence crystallinity and solubility.
Biological Activity
1-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]-2,3-dihydro-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical formula and structural details:
- IUPAC Name : this compound
- Molecular Formula : C12H12F2N4
- Molecular Weight : 246.25 g/mol
The structure features a pyrimidine ring substituted with a difluoromethyl group, which is known to enhance biological activity through improved binding interactions with target proteins.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research has indicated that it may act as an inhibitor of certain enzymes involved in cancer progression and inflammation.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of kinases associated with tumor growth, such as BRAF and EGFR. These kinases play crucial roles in signaling pathways that regulate cell proliferation and survival.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of bacterial strains, potentially making it useful in treating infections caused by resistant bacteria.
Antitumor Activity
A study conducted on various derivatives of pyrimidine compounds demonstrated that modifications like the difluoromethyl group significantly enhance their antitumor activity. In vitro assays revealed that the compound effectively inhibits cell proliferation in cancer cell lines, with IC50 values indicating potent activity against specific targets .
Antimicrobial Properties
In a series of tests against common pathogens, this compound showed moderate to high antibacterial activity. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential cellular processes .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
